

An In-depth Technical Guide to the Physical and Chemical Properties of Erythratine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythratine, a member of the diverse family of Erythrina alkaloids, presents a compelling profile for scientific investigation. These alkaloids, primarily found in the seeds of plants from the Erythrina genus, are recognized for their significant biological activities, including potent interactions with the central nervous system. This technical guide provides a comprehensive overview of the known physical and chemical properties of Erythratine and its closely related analogs. Due to the limited availability of specific experimental data for Erythratine, this document also includes generalized, yet detailed, experimental protocols for the characterization of this class of compounds. Furthermore, it visualizes the key signaling pathways associated with the pharmacological effects of Erythrina alkaloids, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physical and Chemical Properties

Quantitative data for the physicochemical properties of Erythratine are summarized below. It is important to note that while some experimental data is available, many parameters are predicted through computational methods. For comparative purposes, data for other relevant Erythrina alkaloids may be included where specific data for Erythratine is unavailable.

Table 1: General and Physicochemical Properties of Erythratine



Property	Value	Source
IUPAC Name	19-methoxy-5,7-dioxa-13- azapentacyclo[11.7.0.0 ¹ ,1 ⁶ .0 ² ,1 ⁰ .0 ⁴ ,8]icosa-2,4(8),9,16-tetraen- 18-ol	INVALID-LINK
Molecular Formula	C18H21NO4	INVALID-LINK
Molecular Weight	315.36 g/mol	INVALID-LINK
CAS Number	5550-20-9	INVALID-LINK
Physical Description	Solid	INVALID-LINK
Melting Point	170 °C	INVALID-LINK
pKa (Strongest Acidic)	13.81 (Predicted)	INVALID-LINK
pKa (Strongest Basic)	8.55 (Predicted)	INVALID-LINK

Table 2: Predicted Solubility and Partition Coefficient of Erythratine

Property	Value	Source
Water Solubility	1.94 g/L (Predicted)	INVALID-LINK
logP (Octanol-Water)	0.65 (Predicted)	INVALID-LINK

Experimental Protocols

Detailed experimental protocols for the characterization of Erythratine are not extensively reported in the literature. Therefore, this section provides generalized, yet robust, methodologies that can be adapted for the analysis of Erythratine and other Erythrina alkaloids.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.



- · Preparation of Saturated Solution:
 - Add an excess amount of Erythratine to a known volume of purified water (e.g., Milli-Q) in a glass vial. The excess solid should be visually apparent.
 - Seal the vial to prevent solvent evaporation.
 - Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-72 hours).
- Separation of Undissolved Solid:
 - After equilibration, cease agitation and allow the suspension to settle.
 - Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by filtration through a low-binding filter (e.g., 0.22 μm PVDF). This step is critical to avoid contamination of the supernatant with undissolved particles.
- Quantification of Solute:
 - Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
 - Quantify the concentration of Erythratine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
 - Prepare a calibration curve using standard solutions of Erythratine of known concentrations to ensure accurate quantification.
- Calculation:
 - Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)



The shake-flask method is also the standard for determining the logP value.

Phase Preparation:

 Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. Use the appropriate aqueous buffer if pH-dependence is being investigated.

Partitioning:

- Prepare a stock solution of Erythratine in the pre-saturated aqueous phase.
- Add a known volume of this solution to a vessel containing a known volume of the presaturated n-octanol. The volume ratio is typically adjusted based on the expected logP value.
- Seal the vessel and shake vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

Phase Separation and Analysis:

- Centrifuge the mixture to ensure complete separation of the two phases.
- Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
- Quantify the concentration of Erythratine in each phase using a suitable analytical method like HPLC-UV.

Calculation:

- The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: P = [Erythratine]octanol / [Erythratine]aqueous
- The logP is the base-10 logarithm of the partition coefficient: $logP = log_{10}(P)$

Spectroscopic Analysis



- Sample Preparation: Prepare a dilute solution of Erythratine in a suitable solvent (e.g., ethanol or methanol) of known concentration.
- Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Record a baseline spectrum
 of the solvent.
- Data Acquisition: Scan the sample solution over a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette.
- Sample Preparation: Dissolve an appropriate amount of Erythratine (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
 Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments such as COSY, HSQC, and HMBC for complete structural elucidation and assignment of proton and carbon signals.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and correlations from 2D spectra to assign the structure.

Chromatographic Analysis

- Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ plates.
- Sample Application: Dissolve the sample in a volatile solvent (e.g., methanol, chloroform)
 and spot a small amount onto the baseline of the TLC plate using a capillary tube.
- Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of chloroform and methanol). Allow the solvent front to ascend the plate.
- Visualization: After development, dry the plate and visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent such as Dragendorff's reagent for



alkaloids.

- Rf Value Calculation: Calculate the retardation factor (Rf) for each spot as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
- System Configuration: A typical HPLC system would consist of a pump, an autosampler, a column oven, and a UV detector.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm) is commonly used for alkaloid separation.
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where Erythratine shows significant absorbance.
- Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Stability Studies

A stability-indicating assay method is crucial for determining the shelf-life of a drug substance.

- Forced Degradation Studies:
 - Subject Erythratine to stress conditions such as acidic, basic, and neutral hydrolysis,
 oxidation (e.g., with H₂O₂), heat, and photolysis (exposure to UV and visible light).
 - Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
- Long-Term and Accelerated Stability Testing:



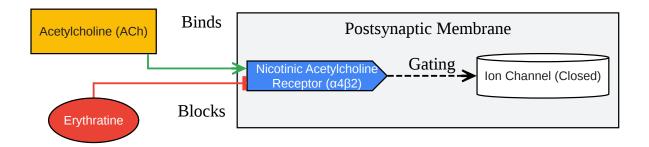
- Store the drug substance under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.
- Analyze samples at specified time points to monitor for any changes in physical appearance, purity, and the formation of degradation products.

Signaling Pathways and Mechanisms of Action

The biological effects of Erythrina alkaloids are primarily attributed to their interaction with neuronal signaling pathways. While direct studies on Erythratine are limited, research on closely related alkaloids provides significant insights into its potential mechanisms of action.

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

Erythrina alkaloids are well-documented competitive antagonists of neuronal nicotinic acetylcholine receptors, particularly the $\alpha 4\beta 2$ subtype.[1][2] This inhibition is believed to be a key mechanism behind their effects on the central nervous system, such as their anxiolytic and anticonvulsant properties.



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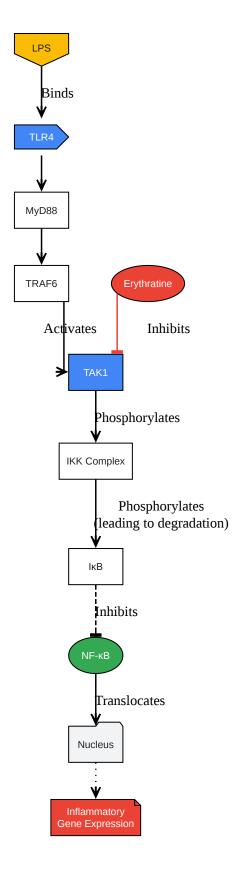
nAChR Antagonism by Erythratine

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of Erythrina alkaloids are another area of active research.[3] [4] Studies on the related alkaloid, Erythraline, suggest that it may exert its anti-inflammatory effects by inhibiting the Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the Toll-like receptor (TLR) signaling pathway.[5] This inhibition would



subsequently suppress the activation of the NF-kB pathway, a critical regulator of inflammatory gene expression.





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Proposed Anti-inflammatory Pathway

Conclusion

Erythratine holds considerable promise as a lead compound for the development of novel therapeutics, particularly those targeting the central nervous system and inflammatory conditions. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its further characterization. The elucidation of its interaction with key signaling pathways, such as the nicotinic acetylcholine receptors and potentially the TAK1/NF-kB pathway, underscores the importance of continued research into this fascinating class of alkaloids. Future studies should focus on obtaining detailed experimental data for Erythratine to validate and expand upon the predicted properties and to further delineate its precise mechanisms of action.

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